![molecular formula C12H12FIN2O2 B1325013 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-78-5](/img/structure/B1325013.png)

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

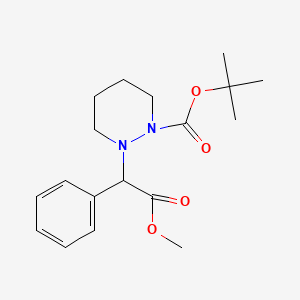

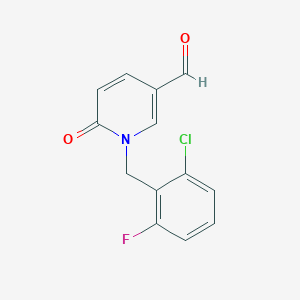

“5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H12FIN2O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I . Physical And Chemical Properties Analysis

The molecular weight of the compound is 362.14 g/mol . It has a computed XLogP3-AA value of 3.3 . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 361.99275 g/mol . The topological polar surface area of the compound is 44.1 Ų .Wissenschaftliche Forschungsanwendungen

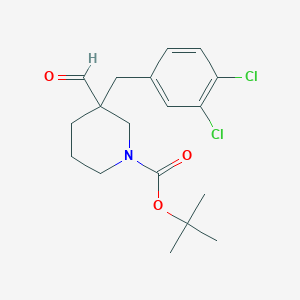

Synthesis and Derivative Formation

- The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a related compound, reacts with singlet oxygen to yield 5-substituted pyrroles, serving as precursors for prodigiosin analogues (Wasserman et al., 2004).

- Fluoronaphthyridines and naphthyridine carboxylic acids, structurally similar to the target compound, have been synthesized and exhibit notable antibacterial activities. The tert-butyl moiety influences activity, suggesting its importance in chemical structure-function relationships (Bouzard et al., 1992).

Chemical Reactivity and Modification

- Tert-butyl fluorocarbonate is used for synthesizing tert-butyl esters of N-protected amino acids, indicating the reactivity of tert-butyl esters in various chemical transformations (Loffet et al., 1989).

- The preparation of SF5-substituted pyrrole carboxylic acid esters, including derivatives with the tert-butyl group, underscores the versatility of such compounds in synthesizing structurally diverse pyrroles (Dolbier & Zheng, 2009).

Novel Compound Synthesis

- In the synthesis of fluorinated pyrrolo[2,3-b]pyridines, 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile is a key intermediate. The use of tert-butyl protecting groups demonstrates the compound's utility in synthesizing novel nucleosides (Iaroshenko et al., 2009).

Application in Medicinal Chemistry

- Chiral 1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, related to the target compound, have been synthesized, highlighting the significance of the tert-butyl group in medicinal chemistry applications (Di Cesare et al., 1992).

Wirkmechanismus

, also known as tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , is a unique chemical compound with potential biological activity.

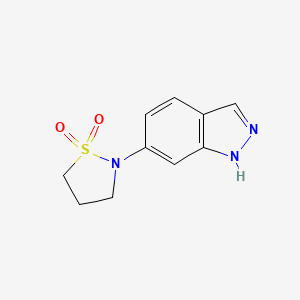

This compound belongs to a class of molecules known as pyrrolopyridines , which are often involved in various biological activities. For instance, some pyrrolopyridines have been found to interact with glutamate-gated chloride channels (GluCl) in parasites, leading to their death . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 5-fluoro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJKQOOMRKMSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640122 |

Source

|

| Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester | |

CAS RN |

928653-78-5 |

Source

|

| Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)